molecular formula C10H13NO2 B091691 Isopropyl anthranilate CAS No. 18189-02-1

Isopropyl anthranilate

Cat. No. B091691
CAS RN: 18189-02-1
M. Wt: 179.22 g/mol
InChI Key: XKOZHFJYXAQZJX-UHFFFAOYSA-N
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Patent
US07241769B2

Procedure details

1.0 g (7.3 mmol) anthranilic acid are dissolved in 5 ml propan-2-ol, combined with 795 μl (10.9 mmol) thionyl chloride and refluxed for 3 days. Then thionyl chloride is eliminated in vacuo, the residue is taken up in 50 ml dist. water and extracted three times with 30 ml of ethyl acetate. The organic phase is washed with 20 ml of a saturated aqueous NaHCO3 solution, dried with MgSO4 and the solvent is eliminated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
795 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].S(Cl)(Cl)=O.[CH3:15][CH:16](O)[CH3:17]>>[NH2:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH:16]([CH3:17])[CH3:15])=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
795 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
water and extracted three times with 30 ml of ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with 20 ml of a saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)OC(C)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.